
1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers) is a useful research compound. Its molecular formula is C26H35NO2 and its molecular weight is 404.638. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11(Mixture of Diastereomers) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Oxidation of Alcohols
Research on the selective oxidation of alcohols, such as cyclohexanol, to their corresponding ketones provides insights into reaction mechanisms and conditions that could be relevant for compounds with similar structures. For instance, the study by R. Curci et al. (1991) discusses the oxidation of secondary alcohols using methyl(trifluoromethyl)dioxirane, showcasing high yields and selectivity under mild conditions (Curci, Fiorentino, Fusco, & Mello, 1991).
Post-cycloaddition Modification of MOFs
The incorporation of pyridinium derivatives into metal-organic frameworks (MOFs) for the improved separation of alcohols and water highlights the utility of pyridine-containing compounds in selective adsorption and separation processes. This approach, detailed by Ya-jun Zhang et al. (2017), could be of interest for applications involving similar pyridine-based compounds (Zhang et al., 2017).
Synthesis and Molecular Structure
The synthesis and characterization of 1-phenyl-2-(2-pyridyl)ethanol from a condensation reaction without a catalyst or solvent, as explored by M. Percino et al. (2015), provide valuable information on the structural and bonding aspects of pyridine-alcohol compounds. The formation of intermolecular hydrogen bonds in the crystal structure is noteworthy for understanding the stability and reactivity of such molecules (Percino et al., 2015).
Electrocatalysis and Photocatalysis
Investigations into the electrocatalytic and photocatalytic properties of compounds containing pyridine and cyclohexane rings can shed light on the potential applications of "1-Cyclohexyl-1-(4-benzyloxycyclohexyl)-2-(2-pyridinyl)ethanol-d11" in catalysis or as a reagent in synthetic transformations. For instance, the study of ultraviolet absorption spectra of 2-substituted pyridines by W. K. Musker et al. (1971) delves into σ-π conjugation involving Group IV elements, offering a perspective on electronic properties relevant to catalysis (Musker & Scholl, 1971).
properties
IUPAC Name |
1-(4-phenylmethoxycyclohexyl)-2-pyridin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO2/c28-26(22-11-5-2-6-12-22,19-24-13-7-8-18-27-24)23-14-16-25(17-15-23)29-20-21-9-3-1-4-10-21/h1,3-4,7-10,13,18,22-23,25,28H,2,5-6,11-12,14-17,19-20H2/i2D2,5D2,6D2,11D2,12D2,22D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPUJYYZTNHAGX-MZDFYBDVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2=CC=CC=N2)(C3CCC(CC3)OCC4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(CC2=CC=CC=N2)(C3CCC(CC3)OCC4=CC=CC=C4)O)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675785 |
Source


|
| Record name | 1-[4-(Benzyloxy)cyclohexyl]-1-(~2~H_11_)cyclohexyl-2-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylmethoxycyclohexyl)-2-pyridin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethanol | |
CAS RN |
1189891-05-1 |
Source


|
| Record name | 1-[4-(Benzyloxy)cyclohexyl]-1-(~2~H_11_)cyclohexyl-2-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

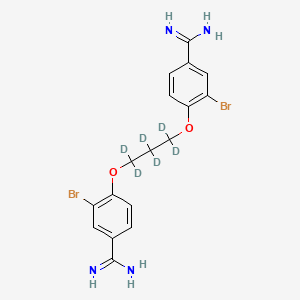
![2-[(5-Acetamido-2-aminopentanoyl)amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564729.png)

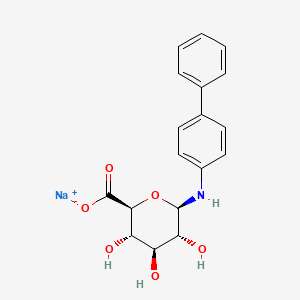

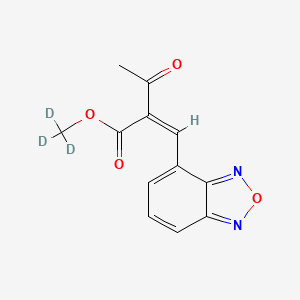



![2-[(2-Diethyl-d10)aminoethoxy]ethanol](/img/structure/B564740.png)
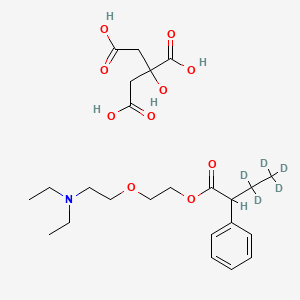
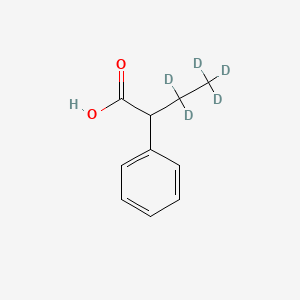
![7,8-Dihydro-5H-pyrido[3,2-B]azepine-6,9-dione](/img/structure/B564746.png)
![6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester](/img/structure/B564747.png)